molecular formula C12H21NO3 B1374969 cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1005397-64-7

cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1374969
CAS No.: 1005397-64-7
M. Wt: 227.3 g/mol
InChI Key: ADBYGASBXODWTQ-DTORHVGOSA-N
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Biochemical Analysis

Biochemical Properties

cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological applications . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with different biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular function . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses. These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can inhibit or activate enzymes by binding to their active sites . This binding interaction can lead to changes in gene expression, further affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression underscores its potential in drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the appropriate dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution pattern is essential for understanding its effects on cellular function and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of Di-tert-butyl dicarbonate with (2S,6R)-2,6-dimethylpiperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural configuration and the presence of both dimethyl and tert-butyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl (2R,6S)-2,6-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYGASBXODWTQ-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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cis-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

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